4-(6-bromopyridin-2-yl)oxane-4-carbonitrile
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Overview
Description
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₁BrN₂O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromopyridin-2-yl)oxane-4-carbonitrile typically involves the reaction of 6-bromopyridine with oxane-4-carbonitrile under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane-4-carboxylic acid derivatives, while reduction may produce oxane-4-methanol derivatives.
Scientific Research Applications
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-bromopyridin-2-yl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyridin-2-yl)oxane-4-carbonitrile: This compound is structurally similar but has the bromine atom at a different position on the pyridine ring.
4-(Pyridin-2-yl)oxane-4-carbonitrile: This compound lacks the bromine atom and has different chemical properties.
Uniqueness
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 6-position of the pyridine ring can affect its interactions with other molecules and its overall chemical behavior.
Properties
CAS No. |
2694744-84-6 |
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Molecular Formula |
C11H11BrN2O |
Molecular Weight |
267.1 |
Purity |
95 |
Origin of Product |
United States |
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